molecular formula C13H10F2O2 B13581287 2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one

2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one

Cat. No.: B13581287
M. Wt: 236.21 g/mol
InChI Key: LHKQDQZDDOUPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H10F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and difluoro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one typically involves the reaction of 2-methoxynaphthalene with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methoxynaphthalene+Difluoroacetyl chlorideThis compound\text{2-Methoxynaphthalene} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} 2-Methoxynaphthalene+Difluoroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-1-(2-methoxynaphthalen-1-yl)ethanone.

    Reduction: Formation of 2,2-difluoro-1-(2-methoxynaphthalen-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoro groups can enhance the compound’s stability and reactivity, while the methoxy group can influence its solubility and bioavailability. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(1-methoxynaphthalen-2-yl)ethanone
  • 2,2-Difluoro-1-(4-methoxynaphthalen-2-yl)ethanone
  • 2,2-Difluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone

Uniqueness

2,2-Difluoro-1-(2-methoxynaphthalen-1-yl)ethan-1-one is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both difluoro and methoxy groups provides a distinct combination of properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2,2-difluoro-1-(2-methoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H10F2O2/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(16)13(14)15/h2-7,13H,1H3

InChI Key

LHKQDQZDDOUPIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.